3-Pyridinepropanethiol
Overview
Description
3-Pyridinepropanethiol is an organic compound characterized by the presence of a 3-pyridyl group and a propylthio group in its chemical structure. Its molecular formula is C8H11NS, and it has a relative molecular mass of 153.25 . This compound is part of the broader class of heterocyclic compounds, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common preparation method for 3-Pyridinepropanethiol starts with 3-pyridinepropionic acid. The acid is reacted with a Newtonian reagent, such as dimethyl sulfoxide, dimethylcarbamate, or cuprous bromide, to produce the corresponding ester compound . This ester is then subjected to further reactions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinepropanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol derivatives.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, leading to the formation of substituted pyridine derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction results in thiol derivatives.
Scientific Research Applications
3-Pyridinepropanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Pyridinepropanethiol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific context of its use .
Comparison with Similar Compounds
Pyridine: A six-membered aromatic heterocycle with a nitrogen atom, similar to the pyridyl group in 3-Pyridinepropanethiol.
Pyrrole: Another heterocyclic compound with a five-membered ring containing nitrogen.
Pyrimidine: A six-membered ring with two nitrogen atoms, often found in nucleic acids.
Uniqueness: this compound is unique due to the presence of both a pyridyl group and a propylthio group in its structure. This combination imparts distinct chemical properties, making it a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo a variety of chemical reactions also enhances its versatility in research and industrial applications .
Properties
IUPAC Name |
3-pyridin-3-ylpropane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7,10H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLCWAAJDXMPMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296749 | |
Record name | 3-Pyridinepropanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69603-49-2 | |
Record name | 3-Pyridinepropanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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